
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is a synthetic peptide derivative known for its potential analgesic properties. It is structurally related to natural opioid peptides and has been studied for its interaction with opioid receptors, particularly the μ-opioid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield peptide analogs with altered biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interaction with opioid receptors and its potential as a tool to study receptor-ligand interactions.
Medicine: Explored for its analgesic properties and potential as a pain management drug.
Wirkmechanismus
The mechanism of action of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 involves its interaction with μ-opioid receptors. Upon binding to these receptors, the compound mimics the action of endogenous opioid peptides, leading to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in its structure enhances its stability and resistance to enzymatic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: Another synthetic peptide with similar analgesic properties.
Uniqueness
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is unique due to the presence of D-amino acids, which confer increased stability and resistance to enzymatic degradation compared to its natural counterparts. This makes it a promising candidate for therapeutic applications where prolonged action is desired .
Eigenschaften
CAS-Nummer |
176448-03-6 |
|---|---|
Molekularformel |
C33H50N12O6 |
Molekulargewicht |
710.8 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C33H50N12O6/c1-19(27(35)47)42-30(50)25(17-20-7-3-2-4-8-20)45-29(49)24(10-6-16-41-33(38)39)43-31(51)26(18-21-11-13-22(46)14-12-21)44-28(48)23(34)9-5-15-40-32(36)37/h2-4,7-8,11-14,19,23-26,46H,5-6,9-10,15-18,34H2,1H3,(H2,35,47)(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H4,36,37,40)(H4,38,39,41)/t19-,23+,24-,25+,26+/m1/s1 |
InChI-Schlüssel |
KKMLIKWQEKATNQ-GGJIVPGBSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


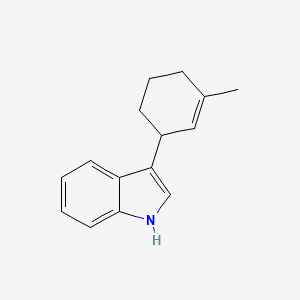

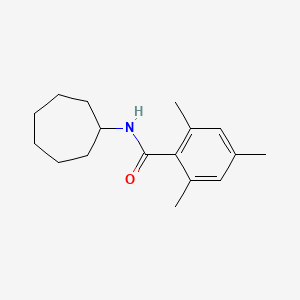

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
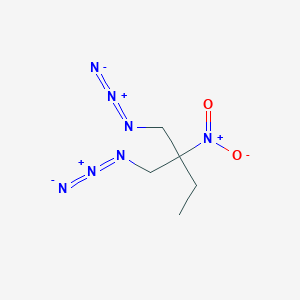
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
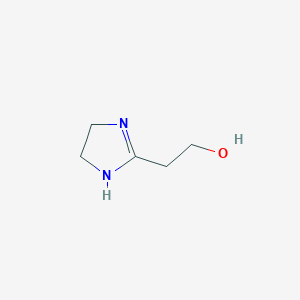
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
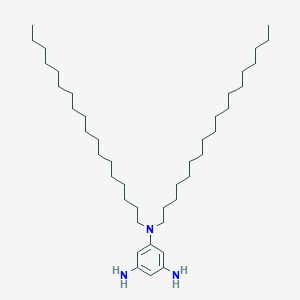

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
